Product packaging for Tris(2-biphenylyl) phosphate(Cat. No.:CAS No. 132-28-5)

Tris(2-biphenylyl) phosphate

Cat. No.: B086488
CAS No.: 132-28-5
M. Wt: 554.6 g/mol
InChI Key: QEEHNBQLHFJCOV-UHFFFAOYSA-N
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Description

Contextualization within Modern Organophosphorus Chemistry

Tris(2-biphenylyl) phosphate (B84403) is an organophosphorus compound, specifically classified as a triaryl phosphate ester. Organophosphorus chemistry is the study of organic compounds containing phosphorus. wikipedia.org These compounds are categorized based on the oxidation state of the phosphorus atom, with the most predominant classes being derivatives of phosphorus(V) and phosphorus(III). wikipedia.org Tris(2-biphenylyl) phosphate is a phosphorus(V) compound, characterized by a central phosphate group (PO₄) bonded to three 2-biphenylyl organic substituents. lookchem.com

The general structure of phosphate esters consists of a phosphorus atom double-bonded to one oxygen atom and single-bonded to three other oxygen atoms, each connected to an organic group (in this case, a biphenyl). wikipedia.orgrsc.org Compounds within this class, particularly aryl phosphates, are noted for their diverse applications, which stem from the unique properties conferred by the phosphoryl bond. rsc.org The specific nature of the aryl groups, such as the bulky and sterically hindered 2-biphenylyl groups in this compound, significantly influences its chemical and physical properties. The synthesis of such sterically hindered triaryl phosphites and phosphates often requires specific catalytic or reaction conditions to overcome the spatial crowding around the phosphorus center. google.comgoogle.com

Evolution of Research Interest in Aryl Phosphate Compounds

Research interest in aryl phosphate esters has a long history, initially driven by their industrial applications. In the 1930s and 1940s, compounds like tricresyl phosphate gained prominence as high-boiling point plasticizers for polymers such as poly(vinyl chloride). epa.gov By the 1950s, the production of tricresyl phosphate and triphenyl phosphate had reached millions of pounds annually, and their utility expanded to include use as gasoline additives for ignition control. epa.gov

The primary drivers for the sustained research and use of aryl phosphates have been their roles as fire-retardant plasticizers and fire-resistant hydraulic fluids, which account for a significant majority of their total consumption. epa.gov The evolution of research has led to the development of a wide array of aryl phosphates with different substituents to tailor their properties for specific applications. epa.govacs.org More recently, interest has shifted towards understanding their role in organic synthesis and material science. nih.govresearchgate.net Aryl phosphates are now utilized as substrates in various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, for the formation of new carbon-carbon bonds. nih.govmdpi.com This synthetic utility has opened new avenues of research, focusing on the reactivity of the phosphate group as a leaving group in catalytic cycles. mdpi.com The study of sterically hindered aryl phosphates, like this compound, is a part of this evolution, exploring how bulky substituents affect reactivity and stability. bibliotekanauki.pl

Fundamental Research Questions and Objectives Pertaining to this compound

The investigation into this compound is guided by several fundamental research questions. A primary objective is the development of efficient synthetic methodologies. The synthesis of sterically hindered aryl phosphates presents a challenge due to the bulkiness of the aryl groups, which can impede the reaction of the corresponding phenol (B47542) with the phosphorus reagent (e.g., phosphorus oxychloride). google.comgoogle.com Research in this area aims to find optimal catalysts and reaction conditions to achieve high yields. google.com

Another key research objective is the detailed characterization of its physical and chemical properties. This includes determining its structural and electronic characteristics through spectroscopic and analytical methods. The data gathered is essential for understanding its behavior and predicting its utility.

Furthermore, a significant area of research focuses on its potential applications in organic synthesis and materials science. Given the precedent of other aryl phosphates in cross-coupling reactions, researchers are interested in whether this compound can serve as an effective precursor or ligand. nih.govmdpi.com The biphenyl (B1667301) moiety itself is a crucial scaffold in many biologically active compounds and advanced materials, making the synthesis and functionalization of its derivatives an active area of investigation. rsc.org Research questions therefore pertain to its stability, its reactivity in catalytic processes, and its potential to act as a building block for more complex molecules.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 132-28-5
Molecular Formula C₃₆H₂₇O₄P
Molecular Weight 554.58 g/mol
Boiling Point 674.9 °C at 760 mmHg
Flash Point 374.4 °C
Density 1.222 g/cm³
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 9
Exact Mass 554.16469634

Table data sourced from lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H27O4P B086488 Tris(2-biphenylyl) phosphate CAS No. 132-28-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(2-phenylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C36H27O4P/c37-41(38-34-25-13-10-22-31(34)28-16-4-1-5-17-28,39-35-26-14-11-23-32(35)29-18-6-2-7-19-29)40-36-27-15-12-24-33(36)30-20-8-3-9-21-30/h1-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEHNBQLHFJCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OP(=O)(OC3=CC=CC=C3C4=CC=CC=C4)OC5=CC=CC=C5C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H27O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927491
Record name Tri[1,1'-biphenyl]-2-yl phosphate
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Molecular Weight

554.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132-28-5
Record name [1,1′-Biphenyl]-2-ol, 2,2′,2′′-phosphate
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Record name (1,1'-Biphenyl)-2-ol, phosphate (3:1)
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Record name Tris(2-biphenyl) phosphate
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Record name Tri[1,1'-biphenyl]-2-yl phosphate
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Structural Elucidation and Spectroscopic Characterization of Tris 2 Biphenylyl Phosphate Analogues

Advanced Spectroscopic Techniques for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds like tris(2-biphenylyl) phosphate (B84403). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and connectivity.

¹H NMR Spectroscopy: In the proton NMR spectrum of tris(2-biphenylyl) phosphate, the aromatic protons of the biphenyl (B1667301) groups would exhibit complex multiplets in the downfield region, typically between 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns would be influenced by the substitution pattern on the biphenyl rings and their orientation relative to the phosphate core. For comparison, in the ¹H NMR spectrum of the related compound 4-Nitro-1,1'-biphenyl, proton signals appear as multiplets between 7.39 and 8.33 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be observed for the different carbon atoms in the biphenyl moieties. The carbons directly attached to the phosphate oxygen (C-O-P) would show characteristic chemical shifts and coupling to the phosphorus nucleus (²JPC). Generally, sp3-hybridized carbons absorb in the 0-90 δ range, while sp2 carbons are found between 110-220 δ. libretexts.org Carbons in the biphenyl rings would appear in the aromatic region (approximately 120-150 ppm), with their exact shifts influenced by the phosphate ester group. For instance, the carbons of 4-Nitro-1,1'-biphenyl resonate in the range of 124.14 to 147.66 ppm. rsc.org The presence of phosphorus can cause splitting of carbon signals up to three bonds away. libretexts.org

³¹P NMR Spectroscopy: ³¹P NMR is particularly informative for phosphorus-containing compounds. This compound would exhibit a single resonance in the ³¹P NMR spectrum, as there is only one phosphorus environment. The chemical shift of this peak provides insight into the electronic environment of the phosphorus atom. For comparison, the ³¹P chemical shift for tris(p-fluorophenyl)phosphine selenide (B1212193) is altered upon proton decoupling, simplifying the spectrum. man.ac.uk In related organophosphorus compounds, ³¹P chemical shifts can vary significantly; for example, the values for certain thorium-phosphorus complexes range from -144.1 ppm to 553.5 ppm. nih.gov

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Expected MultiplicityCoupling Constants (Hz)
¹H (Aromatic)7.0 - 8.0MultipletJHH
¹³C (Aromatic)120 - 150Singlet, DoubletJPC
³¹PVariesSingletN/A

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound and its analogues. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. lookchem.com

In a typical mass spectrum of this compound (C₃₆H₂₇O₄P), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (554.58 g/mol ). lookchem.comguidechem.com HRMS would confirm the exact mass to be 554.1647 g/mol . lookchem.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for organophosphate esters involve the cleavage of the P-O and C-O bonds. For this compound, characteristic fragment ions would correspond to the loss of one or more biphenylyl groups. The investigation of fragmentation pathways is crucial for identifying and discovering new organophosphorus pollutants. researchgate.net The use of techniques like gas chromatography coupled with mass spectrometry (GC-MS) is common for the analysis of such compounds. psu.eduwho.int

Interactive Data Table: Key Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₃₆H₂₇O₄P lookchem.comguidechem.com
Molecular Weight554.58 g/mol lookchem.comguidechem.com
Exact Mass554.1647 g/mol lookchem.com
Common Fragment Ions[M - C₁₂H₉O]⁺, [M - 2(C₁₂H₉O)]⁺, [C₁₂H₉]⁺Predicted

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The P=O stretching vibration is typically strong and appears in the region of 1300-1200 cm⁻¹. The P-O-C stretching vibrations would be observed in the 1050-950 cm⁻¹ range. sci-hub.st Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1600-1400 cm⁻¹ region. For the related TRISPHAT anion, characteristic IR peaks are observed at 1443 cm⁻¹ (s) and 988 cm⁻¹ (s). unige.ch

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the molecule are often more intense in the Raman spectrum. For this compound, the symmetric stretching of the biphenyl rings and the P=O bond would be expected to give rise to strong Raman signals.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
P=O stretch1300-1200IR
P-O-C stretch1050-950IR
Aromatic C-H stretch>3000IR, Raman
Aromatic C=C stretch1600-1400IR, Raman

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show strong absorptions in the ultraviolet region due to the π → π* transitions of the aromatic biphenyl systems. The presence of the phosphate group may cause a slight shift in the absorption maxima compared to unsubstituted biphenyl. For instance, the UV spectrum of the [Me4N][TRISPHAT] salt shows an absorption maximum at 300 nm. unige.ch Similarly, phosphorus corrole (B1231805) complexes, which also contain phosphorus and aromatic systems, exhibit absorption in the visible region. researchgate.net

Interactive Data Table: Expected UV-Vis Absorption for this compound

TransitionExpected λmax (nm)
π → π* (Biphenyl)~250-300

X-ray Crystallography for Solid-State Structural Analysis

Stereochemical and Chiral Investigations

The structure of this compound suggests the possibility of chirality. Due to the steric hindrance caused by the ortho-substituted biphenyl groups, rotation around the P-O and C-C bonds may be restricted, leading to stable atropisomers. These are stereoisomers that result from hindered rotation about single bonds.

The presence of such isomers could be investigated using chiral chromatography techniques to separate the enantiomers. Chiral NMR spectroscopy, using chiral solvating agents like TRISPHAT, could also be employed to distinguish between the different stereoisomers in solution. unige.ch Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are other powerful techniques for determining the absolute configuration of chiral molecules in solution. unige.ch For the TRISPHAT anion, its D (delta) configuration was confirmed using these methods. unige.ch While no specific studies on the stereochemistry of this compound were found, the potential for chirality is an important aspect of its structural chemistry.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques for investigating chiral molecules. bruker.comnih.gov They measure the differential absorption of left and right circularly polarized light by a chiral sample. bruker.com While electronic CD (ECD) provides information about the stereochemistry of chromophores by probing electronic transitions, VCD measures vibrational transitions, offering a detailed fingerprint of the entire molecule's three-dimensional structure. nih.govdtu.dk

For complex chiral phosphate anions like the well-studied analogue Tris(tetrachlorobenzenediolato)phosphate(V), known as TRISPHAT, both ECD and VCD are crucial for structural confirmation in solution. unige.chnih.gov An experimental and theoretical study of the Δ-TRISPHAT anion demonstrated the utility of these methods. nih.gov The ECD spectrum of its tetramethylammonium (B1211777) salt in ethanol (B145695) was recorded to confirm the absolute configuration derived from X-ray crystallography of a parent salt. unige.chunige.ch The spectrum showed a negative Cotton effect at a higher wavelength and a strong exciton (B1674681) coupling in the π–π* transition region, which is characteristic of its specific (Δ) absolute configuration. unige.chunige.ch

VCD spectroscopy, complemented by Density Functional Theory (DFT) calculations, offers even more detailed structural information. nih.gov VCD is highly sensitive to the molecular structure, and by comparing the experimental VCD spectrum with spectra simulated for different possible stereoisomers, the absolute configuration can be determined with high confidence. nih.govresearchgate.net This combined experimental and computational approach is a reliable method for determining the absolute configurations and dominant solution-state conformations of chiral phosphorus coordination complexes. nih.gov For the TRISPHAT anion, DFT calculations were used to compute its structure, infrared (IR) absorption spectrum, and VCD spectrum, which were then compared with experimental data to solidify the structural assignment. nih.gov

Absolute Configuration Assignment of Chiral Phosphate Anions

The definitive assignment of the absolute configuration of chiral molecules is a fundamental goal in stereochemistry. researchgate.net For chiral phosphate anions, this is often achieved by combining X-ray crystallography of a solid-state salt with chiroptical spectroscopy (ECD and VCD) of the anion in solution. nih.gov

The process for an analogue like TRISPHAT begins with its resolution into enantiomers, for instance, by crystallization with a chiral counterion like cinchonidinium. unige.ch X-ray analysis of the resulting diastereomeric salt can establish the absolute configuration in the crystal. However, it is crucial to confirm that this configuration is retained in solution and to characterize salts with non-chiral counterions. unige.ch

This is where ECD and VCD become essential. For the Δ-TRISPHAT anion, the ECD spectrum of a salt with a non-chiral tetramethylammonium cation was recorded. unige.chunige.ch The observed spectral features, including a strong exciton couplet, were consistent with the expected spectrum for the Δ configuration based on established principles for D₃-symmetric structures. unige.chunige.ch

The combination of VCD spectroscopy with quantum chemical calculations provides an even more powerful and independent method for assigning absolute configuration. nih.govnih.gov The procedure involves:

Performing an extensive search for all possible stable conformations of the chiral anion.

Calculating the theoretical VCD and IR spectra for the most stable conformers of each enantiomer using methods like DFT.

Comparing the calculated spectra with the experimental VCD and IR spectra of the purified enantiomer.

A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for an unambiguous assignment of the absolute configuration. nih.gov

This methodology has been successfully applied to various chiral phosphorus compounds, demonstrating its reliability for assigning the stereochemistry at the phosphorus center. nih.gov

The following table summarizes spectroscopic data obtained for the tetramethylammonium salt of the related Δ-TRISPHAT anion, illustrating the types of data used in structural elucidation. unige.ch

PropertyValue
UV (ethanol) λₘₐₓ 300 nm (ε = 1.43 x 10⁴ L mol⁻¹ cm⁻¹), 217 nm (ε = 1.70 x 10⁵ L mol⁻¹ cm⁻¹)
CD (ethanol) Δε₂₄₅ = -53.0, Δε₂₂₂ = -213.5, Δε₂₁₃ = +171.2
¹H NMR δ 3.23 (s, 12H, CH₃)
¹³C NMR δ 141.2 (d, ²J(C,P) = 6.6 Hz), 122.4, 113.3 (d, ³J(C,P) = 19.8 Hz), 55.7 (t, ²J(C,N) = 3.7 Hz)
³¹P NMR δ -81.2
IR (cm⁻¹) 2924, 1595, 1443, 1388, 1301, 1235, 988, 816, 718, 666

Conformational Analysis and Solution-State Structural Dynamics

The conformational landscape of this compound is inherently complex due to the multiple rotatable bonds within its structure. The primary source of this complexity is the rotation around the C-C bond connecting the two phenyl rings in each biphenylyl group and the rotation around the P-O-C bonds. ic.ac.uk

The conformation of the biphenyl moiety itself is a balance between two competing factors: π-conjugation, which favors a planar structure to maximize orbital overlap, and steric hindrance between the ortho-hydrogens, which favors a twisted conformation. ic.ac.uk For unsubstituted biphenyl, the result is a twisted (dihedral angle of ~45°) ground state conformation in the gas phase and in solution. ic.ac.uk The barriers to rotation through the planar and perpendicular states are relatively low, indicating significant conformational flexibility. ic.ac.uk

Computational methods, particularly DFT, are vital for exploring the potential energy surface of such complex molecules. rsc.org A conformational analysis would typically involve systematically rotating the key dihedral angles (C-C and P-O-C) to locate all possible energy minima (stable conformers) and the transition states that connect them. This allows for the determination of the relative populations of different conformers at a given temperature and the energy barriers for interconversion between them. rsc.org Spectroscopic techniques like variable-temperature NMR can provide experimental evidence for these dynamic processes, as different conformers may become distinguishable at low temperatures where their interchange is slow on the NMR timescale. core.ac.uk

Computational Chemistry and Theoretical Modeling of Tris 2 Biphenylyl Phosphate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for studying organophosphorus compounds, offering a balance between computational cost and accuracy.

The first step in a computational study is typically geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. For Tris(2-biphenylyl) phosphate (B84403), this process involves finding the stable conformation by minimizing the forces on each atom. DFT methods, such as those employing the B3LYP or ωB97XD functionals, are used to perform these optimizations. imist.manih.gov

The complex structure of Tris(2-biphenylyl) phosphate features a central phosphate core with three bulky 2-biphenylyl substituents. The geometry is defined by key bond lengths, bond angles, and, crucially, the dihedral angles that describe the orientation of the phenyl rings relative to each other and to the phosphate group. The rotation around the P-O bonds and the C-C bond of the biphenyl (B1667301) moiety results in a complex potential energy surface with multiple possible conformers.

Electronic structure analysis provides information on the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and kinetic stability. For aryl phosphates, the HOMO is typically located on the aromatic rings, while the LUMO may have contributions from the phosphate group, indicating the likely sites for electrophilic and nucleophilic attack.

Table 1: Predicted Geometrical Parameters for this compound using DFT

ParameterPredicted ValueDescription
P=O Bond Length~1.45 ÅDouble bond between phosphorus and oxygen.
P-O Bond Length~1.60 ÅSingle bonds between phosphorus and ester oxygens.
O-P-O Bond Angle~102-105°Angle within the phosphate core.
P-O-C Bond Angle~120°Angle connecting the phosphate to the biphenyl group.
C-C Biphenyl Twist Angle~40-45°Dihedral angle between the two phenyl rings in a biphenyl unit. researchgate.net

Note: The data in this table are representative values based on DFT calculations of similar organophosphate and biphenyl structures and are intended for illustrative purposes.

DFT calculations are highly effective in predicting vibrational spectra, which can be directly compared with experimental data from Infrared (IR) spectroscopy. By calculating the second derivatives of the energy with respect to atomic displacements, a harmonic vibrational analysis can be performed, yielding the frequencies and intensities of the vibrational modes. researchgate.netmdpi.com

For this compound, the predicted IR spectrum would show characteristic peaks corresponding to specific functional groups. These include:

P=O stretching: A strong absorption band typically found in the 1290-1310 cm⁻¹ region. researchgate.net

P-O-C stretching: Asymmetric and symmetric stretching modes, usually appearing in the 950-1050 cm⁻¹ range. researchgate.net

C=C aromatic stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the phenyl rings. researchgate.net

C-H stretching: Vibrations from the aromatic hydrogens, typically above 3000 cm⁻¹.

Computational predictions aid in the assignment of complex experimental spectra where bands may overlap. researchgate.net Furthermore, DFT can be used to predict more complex spectroscopic properties like Vibrational Circular Dichroism (VCD), which provides information about the stereochemistry of chiral molecules. While this compound itself is not chiral, this technique is valuable for related chiral organophosphorus compounds. researchgate.net

Table 2: Predicted Principal IR Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
Aromatic C-H Stretch3050 - 3100Stretching of C-H bonds on the phenyl rings.
P=O Stretch1290 - 1310Stretching of the phosphoryl double bond. researchgate.net
Aromatic C=C Stretch1450 - 1600In-plane stretching of the carbon-carbon bonds in the phenyl rings. researchgate.net
P-O-C Stretch950 - 1050Asymmetric and symmetric stretching of the phosphate ester bonds. researchgate.net

Note: This table presents typical frequency ranges for the specified vibrational modes based on DFT calculations and experimental data for related aryl phosphates.

DFT is instrumental in exploring the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. This allows for the calculation of activation energies and reaction enthalpies, providing a quantitative understanding of reaction kinetics and thermodynamics. researchgate.net

For this compound, potential reactions of interest include hydrolysis, thermal decomposition, or phosphorylation reactions. By modeling these processes, DFT can:

Identify the structures of intermediates and transition states. researchgate.net

Determine the most favorable reaction pathway by comparing the energy barriers of different proposed mechanisms. researchgate.net

Analyze the role of catalysts or solvents in the reaction.

For example, in a hydrolysis reaction, DFT calculations could model the stepwise approach of a water molecule, the formation of a pentacoordinate phosphorus intermediate, and the subsequent cleavage of a P-O bond to release a biphenyl-2-ol molecule. The calculated Gibbs free energy profile would reveal the rate-determining step of the reaction. researchgate.net

Table 3: Illustrative Energy Profile for a Hypothetical Hydrolysis Step of an Aryl Phosphate

SpeciesRelative Gibbs Free Energy (kcal/mol)Description
Reactants (Aryl Phosphate + H₂O)0.0Starting materials.
Transition State 1 (TS1)+19.3Energy barrier for the formation of the intermediate. researchgate.net
Intermediate (Pentacoordinate P)+5.0A transient, higher-energy species.
Transition State 2 (TS2)+15.8Energy barrier for the breakdown of the intermediate.
Products (Diaryl Phosphate + Phenol)-4.5Final products of the reaction step.

Note: The energy values are hypothetical and for illustrative purposes to demonstrate a typical reaction energy profile as calculated by DFT.

Molecular Dynamics Simulations for Conformational Studies (Conceptual Application)

While DFT is excellent for finding stationary points on a potential energy surface, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. mdpi.comnih.gov

For a flexible molecule like this compound, with its numerous rotatable bonds, MD simulations are ideal for studying its conformational landscape. colab.ws An MD simulation would reveal:

The preferred conformations of the molecule in different environments (e.g., in a vacuum, in a solvent, or in a polymer matrix).

The timescales and pathways of transitions between different conformational states.

The distribution and population of different conformers at a given temperature.

Simulations can be performed using classical force fields (like AMBER or CHARMM), which are computationally efficient for large systems and long timescales. mdpi.com For higher accuracy, Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed, where the core of the molecule is treated with quantum mechanics (like DFT) and the surrounding environment is treated classically. frontiersin.org

Quantitative Structure-Property Relationship (QSPR) Modeling of Aryl Phosphates (Conceptual Application)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physical, chemical, or biological properties. researchgate.net The goal is to develop a mathematical equation that can predict a specific property for new or untested compounds.

For a class of compounds like aryl phosphates, a QSPR model could be developed to predict properties such as:

Boiling point or vapor pressure. dtic.mil

Thermal stability.

Toxicity or other biological activities. researchgate.net

The process involves calculating a set of molecular descriptors for a series of known aryl phosphates. These descriptors are numerical representations of the molecule's structure and can be derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment, molecular volume, surface area). researchgate.net These descriptors are then used as independent variables in a multiple linear regression or machine learning algorithm to build a model that predicts an experimentally measured property. Such a model, once validated, could be used to estimate the properties of this compound without the need for direct measurement.

Computational Assessment of Intermolecular Interactions

The bulk properties of a material are governed by the interactions between its constituent molecules. Computational methods can be used to quantify the nature and strength of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and π-stacking.

For this compound, the large aromatic surfaces of the biphenyl groups suggest that π-stacking interactions could play a significant role in its solid-state packing and its interactions with other aromatic molecules. Computational techniques to assess these interactions include:

Energy Decomposition Analysis (EDA): Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to calculate the interaction energy between two or more molecules and decompose it into physically meaningful components, such as electrostatic, exchange, induction, and dispersion energies. mdpi.com

Hirshfeld Surface Analysis: This technique maps the intermolecular contacts in a crystal structure, providing a visual representation of the types and relative importance of different interactions (e.g., C-H···π, π-π). mdpi.com

DFT with dispersion corrections (DFT-D): Standard DFT functionals often fail to accurately describe the long-range dispersion forces (van der Waals interactions) that are critical for non-covalent interactions. DFT-D methods include empirical corrections to account for these forces, allowing for a more accurate calculation of interaction energies in molecular aggregates. mdpi.com

These computational assessments are crucial for understanding how this compound molecules organize in the condensed phase and how they interact with other materials, such as polymers in its application as a flame retardant or plasticizer.

Reaction Mechanisms and Chemical Transformations of Tris 2 Biphenylyl Phosphate

Hydrolytic Degradation Mechanisms

The hydrolysis of triaryl phosphates is a critical process influencing their persistence in aqueous environments. This degradation is significantly dependent on the pH of the surrounding medium.

Pathways in Aqueous Solutions and Environmental Compartments

The hydrolytic stability of triaryl phosphates, and by extension Tris(2-biphenylyl) phosphate (B84403), is markedly influenced by pH. Under neutral or slightly acidic conditions, hydrolysis is an exceedingly slow process epa.gov. However, the degradation is accelerated under alkaline conditions epa.govepa.gov. For instance, studies on triphenyl phosphate (TPP) demonstrate this pH dependency, with experimentally determined half-lives at 25°C being greater than 28 days at pH 5, 19 days at pH 7, and significantly shorter at 3 days at pH 9 epa.gov. This suggests that in alkaline environmental compartments, such as certain industrial wastewaters or alkaline soils, the hydrolytic degradation of Tris(2-biphenylyl) phosphate would be a more prominent fate pathway.

The degradation primarily proceeds through the cleavage of one of the ester linkages. In natural waters, the degradation of aryl phosphates can be slow initially, sometimes showing a lag period before a more rapid loss occurs inchem.org.

Identification of Hydrolysis Products and Intermediates

The mechanism of hydrolysis for triaryl phosphates involves the stepwise cleavage of the phosphate ester bonds. The initial and most significant step is the conversion of the triester to a diester epa.gov. For this compound, this would result in the formation of Bis(2-biphenylyl) phosphate and 2-phenylphenol (also known as 2-biphenylylol).

Subsequent hydrolysis of the resulting diaryl phosphate to a monoaryl phosphate and ultimately to phosphoric acid is extremely slow under typical environmental conditions and was not observed in experimental studies of TPP epa.govinchem.org. Therefore, Bis(2-biphenylyl) phosphate is considered the primary and most persistent hydrolysis product.

Table 1: Hydrolysis Data for Triphenyl Phosphate (TPP) at 25°C

pHHalf-life (days)Reference
5>28 epa.gov
719 epa.gov
93 epa.gov

Oxidative Transformation Pathways

Oxidative processes, particularly those involving highly reactive species like hydroxyl radicals, represent a major pathway for the transformation of persistent organic pollutants.

Role of Hydroxyl Radicals in Degradation Processes

Hydroxyl radicals (•OH) are potent oxidizing agents that play a key role in the degradation of organophosphate esters in water nih.govnih.gov. These radicals are commonly generated in Advanced Oxidation Processes (AOPs), such as the UV/H₂O₂ system. The reaction mechanism is believed to involve the attack of the hydroxyl radical on the this compound molecule. For aromatic compounds, this attack can occur via hydrogen abstraction from C-H bonds or, more commonly, by addition to the aromatic rings, leading to the formation of hydroxylated intermediates. Studies on TPP have shown that its degradation in UV-AOPs is effective and follows first-order kinetics nih.gov.

By-Product Formation under Oxidative Conditions

The oxidative degradation of triaryl phosphates leads to a variety of by-products. For TPP, the degradation pathway involves the breaking of the P-O-C ester bond and the cleavage of C-H bonds on the benzene (B151609) ring structure nih.gov. By analogy, the oxidation of this compound by hydroxyl radicals is expected to produce several transformation products.

The primary by-products would likely include:

Bis(2-biphenylyl) phosphate: Formed through the cleavage of a P-O-aryl bond.

2-phenylphenol: The corresponding phenolic leaving group.

Hydroxylated derivatives of this compound: Formed by the addition of •OH to the biphenyl (B1667301) rings.

These intermediates can undergo further oxidation, potentially leading to more complete mineralization under sustained oxidative conditions.

Photochemical Degradation Studies

Photochemical degradation involves the transformation of a chemical initiated by the absorption of light. This can occur through direct photolysis or indirect, sensitized photoreactions.

Direct photolysis of this compound by natural sunlight is not anticipated to be a significant degradation pathway. This is based on data for TPP, which does not absorb light at wavelengths greater than 290 nm, the range of solar radiation that reaches the Earth's surface epa.gov.

However, indirect photochemical processes can contribute to its degradation. The presence of photosensitizing substances naturally found in water, such as nitrates (NO₃⁻) or dissolved organic matter, can lead to the formation of reactive species like hydroxyl radicals, which then degrade the compound. Furthermore, studies on tricresyl phosphate have shown that its degradation can be facilitated by the presence of substances like NO₂⁻ and Fe³⁺ under simulated sunlight researchgate.net. The degradation of TPP is greatly enhanced by UV-driven advanced oxidation processes, indicating its susceptibility to photochemically generated radicals nih.gov.

Photolysis Pathways of Triaryl Phosphates

The general mechanism for the photolysis of triaryl phosphates can involve the cleavage of the ester bond (P-O-C). This process can be initiated by the absorption of UV light, leading to the formation of radical species. For some organophosphorus compounds, UV irradiation can lead to the homolysis of water molecules, generating hydroxyl radicals that attack the phosphate ester. mdpi.com The presence of bulky ortho-substituents, such as the biphenyl group in this compound, may influence the rate and mechanism of photolysis due to steric hindrance and electronic effects.

In the case of Irgafos 168, a phosphite (B83602) antioxidant, its degradation under UV irradiation leads to the formation of tris(2,4-di-tert-butylphenyl)phosphate, a structurally similar organophosphate ester. nih.gov This suggests that transformations involving the phosphorus center are a key aspect of the photolytic pathway.

Identification of Photodegradation Products

The identification of specific photodegradation products for this compound remains an area requiring further research. However, based on the degradation pathways of other triaryl phosphates, several types of products can be anticipated.

The primary degradation route for many organophosphate esters involves hydroxylation and oxidation, followed by dealkylation or dearylation. mdpi.com For example, the UV-driven degradation of TCPP results in twelve distinct degradation intermediates, indicating a complex series of reactions. nih.gov

Given the structure of this compound, potential photodegradation products could include:

Hydroxylated derivatives: Attack by hydroxyl radicals on the biphenyl or phenyl rings could lead to the formation of various hydroxylated isomers.

Dearylated products: Cleavage of the P-O-C bond could result in the formation of diphenyl (2-biphenylyl) phosphate, monophenyl di(2-biphenylyl) phosphate, and ultimately, phosphoric acid.

Products of ring cleavage: More extensive oxidation could lead to the opening of the aromatic rings, resulting in smaller organic acids and eventually mineralization to CO2.

The specific distribution of these products would depend on the reaction conditions, such as the wavelength of UV light, the presence of photosensitizers, and the aqueous environment.

Investigating Biotransformation Characteristics of Aryl Phosphate Esters in Biological Systems

The biotransformation of aryl phosphate esters is a critical determinant of their biological activity and potential for bioaccumulation. In vitro studies using systems that mimic mammalian metabolism, such as human liver microsomes, are valuable for elucidating these pathways.

Research has shown that this compound, also referred to as tris(2-biphenyl) phosphate (TBPHP), is effectively metabolized in human liver microsomes. The primary biotransformation pathways observed are dearylation and hydroxylation. These metabolic routes are common for organophosphate esters and play a significant role in their detoxification and excretion.

The metabolism in human liver microsomes followed zero-order kinetics, suggesting that the enzymatic systems responsible for its breakdown were saturated under the experimental conditions. This indicates a potentially limited capacity for metabolism at higher concentrations.

The identified metabolites of this compound in this in vitro system include dearylated phosphate compounds and various hydroxylated derivatives. The formation of these metabolites provides insight into the enzymatic processes involved, which likely include cytochrome P450 monooxygenases for the hydroxylation reactions and esterases for the cleavage of the phosphate-ester bonds.

Table 1: Biotransformation of this compound in Human Liver Microsomes

Metabolite TypeDescription
Dearylated PhosphateResulting from the cleavage of one or more biphenylyl groups from the phosphate core.
Hydroxylated MetabolitesFormed by the addition of hydroxyl (-OH) groups to the biphenyl rings.

Advanced Material Science Applications of Tris 2 Biphenylyl Phosphate Derivatives

Incorporation into Polymeric Systems

Tris(2-biphenylyl) phosphate (B84403) and its derivatives are valuable compounds in material science, particularly for their integration into polymeric systems to enhance specific properties. Their bulky biphenyl (B1667301) groups and the presence of a phosphate core allow for the creation of materials with improved thermal stability and flame retardancy.

Functionalized Silicone Rubbers and Their Derivatives

The incorporation of biphenyl phosphates into silicone rubbers has been a successful strategy for developing advanced flame-retardant materials. Research has demonstrated the synthesis of polydimethylsiloxanes functionalized with biphenyl phosphates. These functionalized polymers are subsequently crosslinked, often using hydrosilylation processes in the presence of a catalyst, to form robust silicone rubber networks epa.gov.

One study detailed the synthesis and characterization of two distinct biphenyl phosphates that were used to prepare two series of functionalized addition silicone rubbers. The resulting materials were applied as protective coatings for cotton fabric. Evaluation of these coatings showed a significant improvement in flame retardancy. Specifically, microscale combustion calorimetry (MCC) tests revealed that the rubber-coated fabric led to a reduction in the maximum heat release rate of more than 40% compared to the uncoated fabric epa.gov. The thermal stability of these materials is directly related to the structure of the incorporated phosphate; silicone rubbers functionalized with phenyl-substituted biphenyl phosphates (PBP) demonstrated significantly better thermal stability compared to those containing allyl-substituted groups (ABP) epa.gov.

The following table summarizes the thermal properties of a functionalized silicone rubber incorporating biphenyl phosphate, as reported in the literature.

PropertyValue
10% Mass Loss Temperature (Td10) in Air358°C
Residue at 900°C in Air41.2 wt%
Data sourced from Januszewski et al. as cited in related literature epa.gov.

Phosphorus-Containing Polymers in Material Design

The broader field of phosphorus-containing polymers offers a versatile platform for advanced material design, prized for their biocompatibility, biodegradability, and flame resistance. The flexibility in the molecular design of these polymers allows for the introduction of new functionalities beyond simple property enhancement pnas.org. Polymers with phosphorus integrated into the main chain, such as polyphosphoesters and polyphosphazenes, have been extensively studied for therapeutic applications due to the ease of chemical functionalization and, in some cases, their degradability tcichemicals.com.

The key advantages of incorporating phosphorus into polymer structures include:

Enhanced Thermal Stability: The high dissociation energy of bonds like Si-O-Si, often used in conjunction with phosphorus compounds, contributes to better thermal stability compared to typical C-C or C-O bonds in organic polymers epa.gov.

Flame Retardancy: Phosphorus compounds are effective, eco-friendly flame retardants that can function in both the gas phase (releasing radical scavengers) and the condensed phase (promoting char formation) epa.gov.

Biocompatibility: Biomimetic phosphorus-containing polymers, such as those with phosphorylcholine (B1220837) moieties, are noted for their ability to improve the reliability of materials in biological systems by reducing nonspecific biofouling pnas.org.

Adhesion Properties: The inclusion of phosphonic functions can lead to better adhesion on surfaces like tooth enamel due to the formation of complexes with calcium in hydroxyapatite (B223615) nih.gov.

Recent advances in synthetic polymer chemistry have enabled controlled synthesis methods, allowing for the creation of complex macromolecular architectures like hyperbranched, dendritic, and star-shaped polymers tcichemicals.com. This control is crucial for tailoring material properties for specific, high-performance applications.

Role as Ligands in Catalytic Processes

While tris(2-biphenylyl) phosphate itself is a P(V) species, its structural analogues, particularly the corresponding phosphines (P(III)) and phosphites (P(III)), are highly influential as ligands in catalysis. The bulky and electronically distinct nature of the 2-biphenylyl group plays a critical role in the activity and selectivity of metal complexes.

Nucleophilic Phosphine (B1218219) Catalysis and Reaction Modes

Nucleophilic phosphine catalysis is a powerful tool in organic synthesis that relies on the initial addition of a tertiary phosphine to an electron-deficient starting material, such as an alkene, alkyne, or allene (B1206475) nih.govacs.orgacs.orgnih.gov. This addition generates a reactive zwitterionic intermediate, typically a phosphonium (B103445) enolate or ylide, which can then engage in a variety of subsequent reactions nih.govacs.orgacs.org. This catalytic mode is characteristic of P(III) compounds (phosphines), where the phosphorus atom has a lone pair of electrons and acts as a strong nucleophile.

Tris(2-biphenylyl) phosphate , being a P(V) compound, does not possess this nucleophilic lone pair and therefore does not directly participate in this catalytic cycle. However, the corresponding phosphine, Tris(2-biphenylyl)phosphine , would be a candidate for such reactions. The diverse reaction modes in nucleophilic phosphine catalysis include nih.govnih.gov:

Annelations: Creating cyclic structures through reactions like [3+2] and [4+2] cycloadditions.

Michael Additions: Facilitating the addition of nucleophiles to activated alkenes.

Morita-Baylis-Hillman (MBH) Reactions: Forming allylic alcohols from aldehydes and electron-deficient alkenes nih.gov.

Umpolung Additions: Reversing the typical polarity of a functional group, most commonly observed in reactions of allenes nih.govacs.org.

The steric and electronic properties of the phosphine catalyst are crucial in determining the reaction pathway and selectivity nih.gov. A bulky phosphine like a tris(biaryl)phosphine can influence the stereochemical outcome and favor specific reaction modes.

Application in Transition Metal-Catalyzed Reactions

Bulky and electron-rich phosphine and phosphite (B83602) ligands are cornerstones of modern transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions tcichemicals.comnih.govnih.gov. These ligands enhance the catalytic cycle by promoting key steps like oxidative addition and reductive elimination tcichemicals.com. The steric bulk helps create a coordinatively unsaturated metal center, which is often the active catalytic species, while high electron density increases the rate of oxidative addition, even with less reactive substrates like aryl chlorides tcichemicals.comnih.gov.

While direct catalytic applications of this compound as a ligand are not widely documented, the closely related triaryl phosphites have proven to be exceptionally effective. For example, tris(2,4-di-tert-butylphenyl) phosphite, an inexpensive and commercially available ligand, forms highly active orthopalladated complexes. These complexes have demonstrated unprecedented activity in Suzuki and Stille cross-coupling reactions, achieving extremely high turnover numbers (TON) and turnover frequencies (TOF) rsc.org.

ReactionCatalyst SystemMax. Turnover Number (TON)
Suzuki CouplingPd / tris(2,4-di-tert-butylphenyl) phosphiteup to 1,000,000
Stille CouplingPd / tris(2,4-di-tert-butylphenyl) phosphiteup to 830,000
Data from Hartwig et al. on orthopalladated triaryl phosphite catalysts rsc.org.

The success of such bulky triaryl phosphite and phosphine ligands (e.g., Buchwald-type dialkylbiaryl phosphines) suggests that a tris(2-biphenylyl) phosphite or phosphine ligand would be highly effective in facilitating a wide range of transformations, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions nih.govnih.govnih.gov.

Design of Chiral Phosphorus-Based Catalysts for Asymmetric Synthesis

The biphenyl scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis pnas.orgnih.gov. Atropisomeric, C2-symmetric diphosphine ligands based on biphenyl and binaphthyl backbones, such as MeO-BIPHEP and BINAP, are renowned for their ability to induce high enantioselectivity in reactions like asymmetric hydrogenation pnas.orgnih.gov. The restricted rotation around the biaryl axis creates a stable, well-defined chiral environment around the metal center.

The design of these catalysts leverages key principles:

C2 Symmetry: This structural feature often simplifies the analysis of stereochemical outcomes and reduces the number of possible transition states.

Stereoelectronic Effects: The electronic properties (electron-donating or -withdrawing groups) and steric profile (bulkiness) of the ligand are fine-tuned to maximize enantioselectivity for a specific substrate pnas.orgresearchgate.net.

Rigidity: A rigid ligand backbone, sometimes enhanced by bridging units, can lead to more effective chiral induction compared to flexible ligands nih.gov.

While this compound is not inherently chiral, the 2-biphenylyl units can be modified. By introducing substituents at the ortho positions of the second phenyl ring, it is possible to create atropisomers, thus designing a chiral ligand. Such a design strategy could yield novel monodentate or, through further functionalization, multidentate chiral phosphorus ligands applicable to a range of asymmetric transformations, including hydrogenations, allylations, and conjugate additions pnas.orgresearchgate.net.

Development of Novel Functional Materials with Biphenyl Phosphate Moieties

The incorporation of biphenyl phosphate moieties into polymer structures has been a strategic approach to developing novel functional materials with enhanced properties. The rigid and bulky nature of the biphenyl group, combined with the inherent characteristics of the phosphate ester, imparts a unique combination of thermal stability, flame retardancy, and specific optical and electronic properties to the resulting materials. Research in this area has led to the synthesis of a variety of polymers where the biphenyl phosphate group is either integrated into the polymer backbone or appended as a side chain.

One significant area of development is in the field of flame-retardant polymers. Biphenyl phosphate derivatives are utilized to enhance the fire resistance of engineering plastics. For instance, polyphosphates derived from bisphenol A and various dichlorophosphates have been synthesized to create solid, high-performance flame retardants. These materials exhibit excellent thermal stability, with decomposition temperatures often exceeding 400°C. The biphenyl moiety contributes to the formation of a stable char layer upon combustion, which acts as a barrier to heat and mass transfer, thereby inhibiting the spread of flames.

In the realm of optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), biphenyl-containing compounds are valued for their electronic properties and morphological stability. While direct applications of this compound are not extensively documented in readily available literature, the biphenyl core is a common structural element in host materials for phosphorescent OLEDs. Bipolar host materials, which possess both electron- and hole-transporting capabilities, have been designed using biphenyl derivatives to achieve balanced charge injection and transport in the emissive layer, leading to high-efficiency devices. The introduction of a phosphate group can further modulate the electronic properties and improve thermal and morphological stability. For example, phosphine sulfide-based bipolar host materials incorporating carbazole (B46965) and phenyl groups have demonstrated high triplet energies (ET > 3.0 eV), making them suitable for hosting blue phosphorescent emitters nih.gov.

Below is a representative table summarizing the types of functional materials developed with biphenyl phosphate moieties and their key performance characteristics, based on analogous structures reported in the literature.

Material TypeBiphenyl Phosphate MoietyKey Performance CharacteristicsPotential Applications
Flame-Retardant PolycarbonateBisphenol A bis(diphenyl phosphate) (BDP)High thermal stability (Td > 450°C), UL-94 V-0 rating, increased char yield.Housings for electronic devices, automotive components.
High-Refractive-Index PolyimidePendant biphenyl phosphate groupsHigh refractive index (>1.65), good thermal stability, high transparency.Optical films, lenses for cameras and sensors.
OLED Host MaterialCarbazole-functionalized biphenyl phosphine oxideHigh triplet energy (>2.8 eV), good thermal stability (Tg > 120°C), bipolar charge transport.Host for blue and green phosphorescent emitters in OLEDs.
Thermally Conductive Epoxy ResinBiphenyl liquid crystal epoxy with phosphate linkagesEnhanced thermal conductivity (up to 0.3 W/m·K), good mechanical strength.Thermal interface materials, electronic packaging.

Structure-Performance Relationship Studies in Material Design

Thermal Stability and Flame Retardancy:

The presence of aromatic rings, such as the biphenyl groups, in the polymer structure is well-known to enhance thermal stability. The high bond dissociation energy of the C-C bonds within the aromatic rings contributes to a higher decomposition temperature. In the context of flame retardancy, the phosphorus content is a critical factor. During combustion, organophosphorus compounds can exert a flame-retardant effect in both the gas phase (flame inhibition by radical scavenging) and the condensed phase (promotion of char formation). The biphenyl groups in this compound contribute significantly to the charring tendency. The bulky nature of the biphenyl groups can lead to a higher char yield, which insulates the underlying polymer from the heat source. Studies on related polyphosphates have shown that increasing the molecular weight and introducing side-chain substituents on the aromatic rings can further improve thermal properties and char yield researchgate.net.

Optical and Electronic Properties:

In applications such as OLEDs, the electronic properties of the host material are paramount. The biphenyl units in this compound provide a wide bandgap and a high triplet energy, which are essential for hosting high-energy (blue) phosphorescent emitters. The non-coplanar twist between the two phenyl rings in the biphenyl moiety can disrupt π-conjugation, which helps to maintain a high triplet energy. The phosphate group acts as an electron-withdrawing unit, which can influence the HOMO and LUMO energy levels of the molecule. By modifying the substituents on the biphenyl rings, it is possible to fine-tune the electronic properties to achieve better charge injection and transport balance. For instance, attaching electron-donating groups to the biphenyl rings can raise the HOMO level, facilitating hole injection, while adding electron-withdrawing groups can lower the LUMO level, aiding electron injection.

Mechanical and Rheological Properties:

The incorporation of bulky side groups like biphenyl phosphate into a polymer chain generally increases the glass transition temperature (Tg) due to restricted chain mobility. This can be advantageous for applications requiring high-temperature dimensional stability. However, high loadings of such bulky groups can also lead to increased brittleness. The phosphate ester linkages can also influence the flexibility of the polymer backbone. The processing characteristics of the polymer melts are also affected. The bulky biphenyl groups can increase the melt viscosity, which needs to be considered during material processing.

The following table summarizes the key structure-performance relationships for materials containing biphenyl phosphate moieties, based on established principles of polymer science and findings from related material systems.

Structural FeaturePerformance ParameterRelationship and Rationale
Biphenyl Moiety Thermal StabilityThe aromatic nature of the biphenyl group increases the overall thermal stability of the polymer due to high bond energies.
Char FormationThe rigid structure of the biphenyl group promotes the formation of a stable char layer upon combustion, enhancing flame retardancy.
Triplet EnergyThe twisted conformation of the biphenyl group helps to maintain a high triplet energy, which is crucial for OLED host materials.
Phosphate Group Flame RetardancyThe phosphorus atom contributes to flame retardancy through both gas-phase radical trapping and condensed-phase char promotion.
Electronic PropertiesThe electronegativity of the phosphate group influences the HOMO/LUMO energy levels, allowing for tuning of the electronic characteristics.
AdhesionThe polarity of the phosphate group can enhance adhesion to substrates in certain applications.
Overall Molecular Bulkiness Glass Transition Temperature (Tg)The bulky nature of the this compound moiety restricts polymer chain motion, leading to a higher Tg.
Solubility and ProcessabilityIncreased bulkiness can improve solubility in organic solvents but may also increase melt viscosity, affecting processability.
Substituents on Biphenyl Rings Electronic and Optical PropertiesElectron-donating or -withdrawing substituents can be used to fine-tune the bandgap, refractive index, and charge transport properties.
Polymer MorphologySubstituents can influence intermolecular interactions and thus affect the packing and morphology of the polymer chains.

Environmental Fate and Analytical Methodologies for Tris 2 Biphenylyl Phosphate

Occurrence in Environmental Matrices

Detection in Air and Dust

There is no specific information available on the detection or concentration levels of Tris(2-biphenylyl) phosphate (B84403) in ambient or indoor air, nor in settled dust samples.

Presence in Water and Sediment

Data regarding the presence and concentration of Tris(2-biphenylyl) phosphate in various water bodies, including surface water and groundwater, as well as in aquatic and terrestrial sediments, have not been identified in the reviewed literature.

Occurrence in Biological Samples

Information on the detection of this compound in biological tissues or fluids from wildlife or human populations is not available.

Abiotic and Biotic Transformation Pathways in the Environment

The environmental persistence and degradation pathways of this compound have not been extensively studied.

Hydrolytic and Photolytic Stability in Environmental Contexts

Specific studies detailing the rate and products of hydrolysis of this compound under various environmental pH and temperature conditions are not available. Similarly, information regarding its photolytic stability and potential for degradation upon exposure to sunlight is lacking.

Biotransformation Processes in Environmental Samples

Research on the biotransformation of this compound by microorganisms in environmental matrices such as soil, water, or sediment has not been found. Consequently, its biodegradation pathways and the nature of any potential metabolites remain unknown.

Advanced Analytical Method Development for Detection and Quantification

The detection and quantification of emerging contaminants like this compound in various environmental matrices necessitate sophisticated and sensitive analytical methodologies. The development of these methods is crucial for understanding the environmental fate, transport, and potential exposure risks associated with this compound. Advanced analytical techniques typically involve a multi-step process encompassing efficient sample preparation, high-resolution chromatographic separation, and sensitive mass spectrometric detection.

Sample Preparation Techniques (e.g., Pressurized Liquid Extraction)

PLE utilizes elevated temperatures and pressures, which allows for the use of less solvent and shorter extraction times compared to traditional methods like Soxhlet extraction. The high pressure keeps the solvent in a liquid state above its boiling point, enhancing its extraction efficiency. For OPEs, common solvents used in PLE include hexane, acetone, and dichloromethane, or mixtures thereof.

A typical PLE procedure for extracting OPEs from sediment might involve the following optimized parameters:

ParameterValue
Sample Size 2 g of sediment
Solvent Water:Acetonitrile (75:25)
Temperature 90°C
Pressure 1500 psi
Extraction Time 5 minutes
Post-Extraction Solid-Phase Extraction (SPE)

This table presents an example of optimized conditions for the extraction of organophosphate triesters from sediment samples using pressurized liquid extraction, which can be adapted for this compound. nih.gov

Following extraction, a cleanup step is often necessary to remove co-extracted matrix interferences that could affect the subsequent analysis. Techniques such as solid-phase extraction (SPE) with cartridges like Oasis HLB are commonly employed for this purpose. nih.gov The choice of sorbent and elution solvents is critical for achieving high recovery of the target analyte while minimizing interferences.

Chromatographic Separation Techniques: Gas Chromatography (GC) and Liquid Chromatography (LC)

Chromatographic separation is essential for isolating this compound from other co-extracted compounds before its detection. Both Gas Chromatography (GC) and Liquid Chromatography (LC) are widely used for the analysis of OPEs, with the choice depending on the volatility and thermal stability of the specific compound.

Gas Chromatography (GC):

GC is well-suited for the analysis of volatile and thermally stable OPEs. Given the aryl structure of this compound, it is expected to have sufficient volatility for GC analysis. Capillary columns with various stationary phases are used to achieve separation. A common stationary phase for OPE analysis is a DB-5 bonded fused silica (B1680970) column or equivalent, which has a (5%-phenyl)-methylpolysiloxane phase. shimadzu.com

GC Parameter Typical Conditions
Column DB-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium at ~30 cm/sec
Injection Splitless
Injector Temp. 250°C
Oven Program 60°C to 300°C at 4°C/min
Detector Nitrogen-Phosphorus Detector (NPD) or Flame Photometric Detector (FPD)

This table outlines typical gas chromatography conditions for the analysis of organophosphorus compounds as per EPA Method 507, which can be adapted for this compound. shimadzu.com

Liquid Chromatography (LC):

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is an excellent alternative for less volatile or thermally labile OPEs. Reversed-phase chromatography is the most common mode of separation. For compounds containing biphenyl (B1667301) groups, stationary phases like C18 are effective. The separation of biphenyls and their metabolites has been successfully achieved using a Luna C18 column. scielo.brresearchgate.net

LC Parameter Typical Conditions
Column Luna C18, or equivalent
Mobile Phase Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate Isocratic or Gradient
Detection Diode-Array Detection (DAD) or Mass Spectrometry (MS)

This table provides an example of liquid chromatography conditions used for the separation of biphenyls, which is relevant for the analysis of this compound. scielo.brresearchgate.net

Mass Spectrometric Detection Methods (e.g., GC-MS/MS, LC-MS/MS, Q-TOF)

Mass Spectrometry (MS) coupled with chromatographic separation is the definitive technique for the identification and quantification of this compound at trace levels in environmental samples. The high selectivity and sensitivity of MS allow for unambiguous detection even in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS):

When coupled with GC, MS detectors, particularly tandem mass spectrometers (MS/MS), provide excellent selectivity and sensitivity. chemrxiv.org Electron impact (EI) is a common ionization technique used in GC-MS. For enhanced selectivity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are employed.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful tool for a broad range of OPEs. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization sources. Tandem mass spectrometry (LC-MS/MS) is routinely used for quantification due to its ability to minimize matrix effects and provide high sensitivity and specificity. High-resolution mass spectrometry (HRMS) using analyzers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap offers the advantage of providing accurate mass measurements, which aids in the identification of unknown compounds and transformation products. nih.gov

Analytical TechniqueIonization SourceMass AnalyzerKey Advantages
GC-MS/MS Electron Impact (EI)Triple Quadrupole (QqQ)High selectivity, sensitivity, and robustness for volatile compounds.
LC-MS/MS ESI or APCITriple Quadrupole (QqQ)Applicable to a wide range of polarities and thermal stabilities; high sensitivity.
LC-Q-TOF/MS ESI or APCIQuadrupole Time-of-FlightAccurate mass measurements for confident identification and structural elucidation of unknowns.

This table summarizes the common mass spectrometric techniques used for the analysis of organophosphate esters.

Non-Targeted Screening Approaches for Emerging Organophosphate Esters

Non-targeted screening approaches are becoming increasingly important for identifying new and emerging OPEs, including this compound and its potential degradation products, in the environment. Unlike targeted analysis, which looks for specific, known compounds, non-targeted screening aims to identify all detectable chemicals in a sample.

High-resolution mass spectrometry (HRMS), such as LC-Q-TOF/MS or GC-Orbitrap MS, is the cornerstone of non-targeted screening. These instruments provide accurate mass data that can be used to determine the elemental composition of unknown compounds. The workflow for non-targeted screening typically involves:

Data Acquisition: Acquiring full-scan, high-resolution mass spectra of the sample.

Peak Picking: Using sophisticated algorithms to detect all chromatographic peaks.

Compound Identification: Comparing the accurate mass and isotopic pattern of the detected peaks against extensive chemical databases. Fragmentation data (MS/MS) is often used to confirm the structure.

Recent studies have utilized non-targeted screening to identify previously unrecognized OPEs in various environmental matrices. For instance, a nontarget screening method was developed for the comprehensive recognition of aryl-OPEs in the environment. This approach has been successful in identifying emerging OPEs and their transformation products in house dust. researchgate.net Similarly, UPLC-MS has been used for the non-targeted screening of emerging contaminants in drinking water sources, identifying a wide range of pollutants. nih.gov These approaches are invaluable for expanding the knowledge base on the environmental occurrence of compounds like this compound.

Future Research Directions and Emerging Challenges

Advancements in Stereoselective Synthesis of Chiral Tris(2-Biphenylyl) Phosphate (B84403) Derivatives

The development of chiral phosphoric acids (CPAs) as powerful organocatalysts has spurred significant interest in creating structurally diverse and highly effective chiral backbones. While derivatives of BINOL and SPINOL are well-established, the synthesis of chiral molecules based on the tris(2-biphenylyl) phosphate scaffold presents a compelling area for future exploration. The inherent C3 symmetry of the parent molecule, if rendered chiral, could offer unique stereochemical environments for catalysis.

Current research in the broader field of chiral biaryl synthesis provides a roadmap for this endeavor. Key strategies that could be adapted and refined include:

Atroposelective Coupling Reactions: Methods like the Suzuki-Miyaura coupling, which have been used to create biaryl chirality, could be applied to precursors of this compound. rsc.org The challenge lies in controlling the stereochemistry around the three P-O-C axes simultaneously or sequentially.

Intramolecular Cyclization: Palladium-catalyzed asymmetric intramolecular cyclization has proven effective for synthesizing P-chiral biaryl phosphonates. researchgate.net This strategy could be envisioned for creating chiral biphenylyl phosphate precursors, where central chirality is used to induce axial chirality with high efficiency. nih.gov

Resolution of Racemates: While less efficient, classical resolution techniques or chiral chromatography could be employed to separate enantiomers of derivatized this compound, providing access to optically pure materials for initial studies.

Post-synthesis Modification: Starting with a pre-formed chiral biphenyldiol, subsequent phosphorylation could yield the desired chiral phosphate. The synthesis of axially chiral biphenyldiol cores is a well-developed field, offering a variety of starting points. chemrxiv.org

Future advancements will likely focus on developing catalytic asymmetric methods that avoid stoichiometric chiral auxiliaries or tedious resolution steps, leading to more efficient and atom-economical syntheses. researchgate.net The successful synthesis of these C3-symmetric or lower-symmetry chiral derivatives will provide a new class of ligands and organocatalysts with potentially unprecedented reactivity and selectivity.

Table 1: Potential Strategies for Stereoselective Synthesis

StrategyDescriptionPotential AdvantagesKey Challenges
Atroposelective Coupling Stereocontrolled formation of the biaryl C-C bond using chiral catalysts.Direct access to chiral biaryl precursors.Controlling stereoselectivity at multiple axes; catalyst design.
Intramolecular Cyclization Asymmetric cyclization of a prochiral precursor to form a P-chiral or axially chiral ring system.High potential for excellent enantioselectivity. researchgate.netSynthesis of complex, pre-functionalized substrates.
Resolution of Racemates Separation of enantiomers from a racemic mixture of a suitable derivative.Access to enantiomerically pure material for proof-of-concept.Inherently inefficient (max 50% yield); requires suitable derivative.
Chiral Pool Synthesis Use of enantiopure starting materials to build the chiral scaffold.Predictable stereochemical outcome.Limited availability of suitable starting materials.

Exploration of Novel Catalytic Applications Beyond Current Paradigms

Chiral phosphoric acids are renowned for their ability to catalyze a wide array of enantioselective reactions. beilstein-journals.org Derivatives of this compound, with their unique steric bulk and electronic properties, could expand the scope of CPA catalysis. The deep chiral pocket formed by the three biphenylyl groups could provide excellent enantiocontrol in reactions involving bulky substrates, an area where existing catalysts sometimes struggle. sioc-journal.cn

Beyond established applications, research could venture into new catalytic paradigms:

Frustrated Lewis Pair (FLP) Chemistry: The sterically hindered phosphorus center could potentially act as a Lewis base in conjunction with a bulky Lewis acid, enabling the activation of small molecules like H₂, CO₂, and olefins.

Photoredox Catalysis: Aryl phosphates can participate in photocatalytic processes. researchgate.net The chromophoric nature of the biphenyl (B1667301) units suggests that chiral derivatives could be designed to act as both the stereocontrolling element and the photocatalyst in asymmetric light-driven reactions.

Transition Metal Catalysis: While often used as organocatalysts, chiral phosphates can also serve as counterions or ligands in transition metal catalysis. The this compound anion could act as a chiral counterion to influence the stereochemical outcome of reactions catalyzed by cationic metal complexes.

Polymerization Catalysis: The defined geometry and tunable electronic properties make these compounds candidates for developing catalysts for stereoselective polymerization reactions, controlling the tacticity and properties of the resulting polymers.

The versatility of phosphorus chemistry suggests that this compound and its derivatives are not limited to being Brønsted acid catalysts but could find applications across the spectrum of catalysis. ucm.essouleresearchgroup.org

Refinement of Environmental Fate Prediction Models for Aryl Phosphates

Aryl phosphate esters are widely used as flame retardants and plasticizers, leading to their detection in various environmental compartments. service.gov.ukturi.org Understanding and predicting their environmental fate is crucial for accurate risk assessment. researchgate.net While general models for the environmental fate of chemicals exist, they often lack the specificity to accurately predict the behavior of complex molecules like this compound.

Future research should focus on refining these models by incorporating data specific to this compound and its structural analogs. Key areas for improvement include:

Biodegradation Pathways: While aryl phosphates are generally considered to be inherently or readily biodegradable, the bulky and sterically hindered nature of the 2-biphenylyl groups may significantly slow this process. service.gov.uk Studies are needed to identify the specific microorganisms and enzymatic pathways responsible for its degradation and to determine the structure and persistence of any resulting metabolites.

Hydrolysis Rates: Hydrolysis can be a significant degradation pathway, particularly at high or low pH. service.gov.uk The specific rate of hydrolysis for this compound under various environmental conditions (pH, temperature, salinity) needs to be experimentally determined and incorporated into models.

Bioaccumulation Potential: The high lipophilicity suggested by its structure indicates a potential for bioaccumulation. However, low water solubility might limit its bioavailability. epa.gov Models need to accurately weigh these competing factors. Experimental determination of the octanol-water partition coefficient (Kow) and bioconcentration factor (BCF) is essential.

Atmospheric Transport and Photolysis: For compounds that can enter the atmosphere, photolytic degradation can be a key removal process. The UV absorption characteristics of the biphenyl groups suggest this may be a relevant pathway, which requires further investigation.

By generating robust experimental data for this compound, existing models like GREAT-ER (Geo-referenced Regional Exposure Assessment Tool for European Rivers) can be refined to provide more accurate predictions of its concentration and persistence in different environmental media. researchgate.net

Table 2: Key Parameters for Environmental Fate Modeling

ParameterDescriptionImportance for ModelingResearch Need
Biodegradation Rate The rate at which the compound is broken down by microorganisms.Determines persistence in soil and water systems.Experimental studies with relevant microbial consortia.
Hydrolysis Rate Constant The rate of reaction with water at different pH values.Predicts stability in aquatic environments.pH-dependent hydrolysis experiments.
Octanol-Water Partition Coefficient (Log Kow) A measure of the compound's lipophilicity.Indicates potential for bioaccumulation in organisms. epa.govExperimental determination.
Soil Sorption Coefficient (Koc) A measure of how strongly the compound binds to organic matter in soil.Predicts mobility in soil and potential for groundwater contamination.Sorption/desorption isotherm studies.
Vapor Pressure & Henry's Law Constant Measures of the compound's tendency to enter the gas phase from pure substance and from water, respectively.Determines partitioning between air, water, and soil.Experimental measurement.

Deeper Understanding of Structure-Property-Function Relationships for Advanced Material Design

The unique three-dimensional structure of this compound—featuring a C3-symmetric core and extended, rigid biphenyl arms—makes it an intriguing building block for advanced materials. wikipedia.org A deeper understanding of how this specific molecular architecture translates into macroscopic properties is essential for its rational design into functional materials.

Future research should focus on elucidating these structure-property-function relationships:

High-Performance Polymers: As an additive or a monomer, its rigid and bulky structure could impart high thermal stability, dimensional stability, and a high glass transition temperature (Tg) to polymers. Its use as a stabilizer in polymers is already known for related structures. researchgate.net

Organic Electronics: The biphenyl units are electronically active. By modifying these units with electron-donating or -withdrawing groups, the electronic properties (e.g., HOMO/LUMO levels) could be tuned. This could lead to applications as host materials in organic light-emitting diodes (OLEDs) or as components in organic field-effect transistors (OFETs). The non-planar structure could help prevent π-stacking, which is often beneficial for achieving high photoluminescence quantum yields in the solid state. nih.gov

Porous Materials and Host-Guest Chemistry: The propeller-like shape could be exploited to create microporous organic materials. The defined voids between molecules in the solid state could be used for gas storage, separation, or as a scaffold for catalysis in a confined environment.

Liquid Crystals: The rigid, anisotropic shape is a key feature of many liquid crystalline compounds. Judicious functionalization of the biphenyl units could induce liquid crystalline phases, leading to applications in displays and sensors.

Systematic studies that correlate minor structural modifications with changes in thermal, optical, and electronic properties will be crucial for unlocking the full potential of the this compound scaffold in materials science. acs.org

Q & A

Basic: How is Tris(2,4-di-tert-butylphenyl) phosphate (TDPP) structurally characterized, and what are its key identifiers?

Answer:
TDPP (CAS 95906-11-9) is an organophosphate ester with three 2,4-di-tert-butylphenyl groups attached to a central phosphate group. Key identifiers include:

  • Molecular formula : C₄₂H₆₃O₄P (MW: 662.92 g/mol) .
  • InChIKey : AZSKHRTUXHLAHS-UHFFFAOYSA-N, enabling precise structural verification in cheminformatics tools .
  • Analytical methods : NMR and mass spectrometry are standard for confirming purity and structure, with spectral libraries available in PubChem and ChemSpider .

Basic: What analytical techniques are recommended for quantifying Tris(2-chloroethyl) phosphate (TCEP) in environmental samples?

Answer:

  • GC/MS : Extracts from water or air samples (using dichloromethane) are analyzed via GC/MS with a detection limit of 10 ng/L .
  • GC/FPD : For lower detection limits (2 ng/L), GC coupled with flame photometric detection is preferred .
  • Quality control : Cross-validate results using EPA systematic review protocols, which highlight medium reliability for TCEP’s physical state data .

Advanced: How does TDPP function as a stabilizer in polymer matrices, and what experimental parameters optimize its efficacy?

Answer:
TDPP acts as a secondary antioxidant in polymers by scavenging peroxy radicals. Key considerations:

  • Loading concentration : Typically 0.1–0.5% (w/w) in polyolefins, validated via oxidative induction time (OIT) tests .
  • Synergistic effects : Combine with primary antioxidants (e.g., hindered phenols) to enhance thermal stability. Experimental designs should include accelerated aging tests (e.g., 80°C, 50% humidity) to simulate long-term degradation .

Advanced: How do contradictory toxicological assessments for organophosphate esters like TCEP inform risk evaluation frameworks?

Answer:

  • IARC vs. EPA : IARC classifies TCEP as Group 2A (probable carcinogen) based on rodent nephrotoxicity, while EPA draft evaluations (2023) emphasize occupational exposure risks (e.g., inhalation during foam production) .
  • Data gaps : Discrepancies arise from limited human epidemiological studies. Researchers should integrate PBPK (physiologically based pharmacokinetic) models, as demonstrated in EPA’s human milk exposure analysis .

Advanced: What methodologies detect and quantify environmental persistence of TCEP in aquatic systems?

Answer:

  • Solid-phase extraction (SPE) : XA resin cartridges preconcentrate TCEP from water, followed by GC/ND (nitrogen-phosphorus detection) with 0.3 ng/L sensitivity .
  • Biomonitoring : Sediment core analysis paired with LC-MS/MS can track historical deposition trends, as TCEP’s log Kow (~1.6) suggests moderate bioaccumulation .

Methodological: What safety protocols are critical when handling Tris(2-ethylhexyl) phosphate in laboratory settings?

Answer:

  • PPE : Gloves (nitrile), safety goggles, and fume hoods are mandatory due to potential respiratory irritation .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup due to low water solubility (<0.1 g/100 mL) .

Advanced: How can researchers address data reliability challenges in regulatory studies of organophosphate esters?

Answer:

  • Systematic reviews : Follow EPA’s data quality evaluation metrics, which rate analytical method reliability as "low" if protocols are unspecified (e.g., TCEP’s density measurements) .
  • Cross-database validation : Compare results across PubChem, ChemSpider, and Reaxys to resolve inconsistencies in physicochemical properties .

Advanced: What experimental designs evaluate synergistic/additive effects of TDPP in multi-component polymer formulations?

Answer:

  • DoE (Design of Experiments) : Use factorial designs to test interactions between TDPP, UV stabilizers, and lubricants.
  • Accelerated aging : Expose samples to UV radiation (340 nm) and measure carbonyl index via FTIR to assess degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.